molecular formula C9H8N2O B7771888 7-methyl-1H-quinazolin-4-one

7-methyl-1H-quinazolin-4-one

Cat. No.: B7771888
M. Wt: 160.17 g/mol
InChI Key: APPHSAIPZPYEGB-UHFFFAOYSA-N
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Description

The compound with the identifier “7-methyl-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-methyl-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

7-methyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Properties

IUPAC Name

7-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHSAIPZPYEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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